(S)-(-)-1-(2-Furyl)ethanol

Description

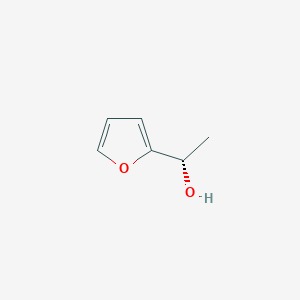

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABXUIWIFUZYQK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Significance and Chiral Purity in Organic Synthesis

The importance of (S)-(-)-1-(2-Furyl)ethanol is fundamentally linked to the principles of stereochemistry. The molecule possesses a single chiral center at the carbon atom bonded to the hydroxyl group, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. In many biological systems, including the human body, these enantiomers can elicit vastly different responses. Consequently, the ability to produce compounds with high chiral purity is a critical requirement in modern drug discovery and development. sigmaaldrich.com

Achieving high enantiomeric excess (ee) for this compound is paramount. Researchers have developed several robust methods to this end. One of the most effective approaches is the lipase-catalyzed kinetic resolution of the racemic mixture. mdpi.com Enzymes such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) have demonstrated excellent enantioselectivity in this process. mdpi.com This biocatalytic method often employs an acyl donor, like vinyl acetate (B1210297), to selectively acylate one enantiomer, allowing for the separation of the highly enantioenriched (S)-alcohol. mdpi.com

Another powerful strategy is asymmetric synthesis, which creates the desired stereocenter with a high degree of control. The Noyori asymmetric hydrogenation of the prochiral ketone, 2-acetylfuran (B1664036), is a well-established method that provides access to this compound in high enantiomeric purity. researchgate.net This reaction utilizes chiral ruthenium-based catalysts to stereoselectively deliver hydrogen, establishing the (S)-configuration at the newly formed alcohol. researchgate.net These synthetic advancements ensure that this compound is available as a high-purity chiral synthon for further transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 85828-09-7 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₈O₂ sigmaaldrich.comchemimpex.com |

| Molecular Weight | 112.13 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Clear to brown liquid chemimpex.com |

| Density | 1.078 g/mL at 20 °C sigmaaldrich.comchemimpex.com |

| Boiling Point | 60-61 °C at 8 mmHg sigmaaldrich.comchemimpex.com |

| Optical Rotation [α]20/D | -23.5 ± 1° (c=6 in ethanol) sigmaaldrich.comchemimpex.com |

| Refractive Index (n20/D) | ~1.479 sigmaaldrich.comsigmaaldrich.com |

| Purity (GC) | ≥99.0% sigmaaldrich.comsigmaaldrich.com |

Strategic Importance As a Versatile Chiral Building Block

The strategic value of (S)-(-)-1-(2-Furyl)ethanol lies in its function as a versatile chiral building block. chemimpex.com The furan (B31954) ring, often considered a latent 1,4-dicarbonyl equivalent, can undergo a variety of transformations, making it a gateway to a diverse range of molecular architectures. researchgate.net This versatility allows chemists to introduce the chiral center from this compound early in a synthetic sequence and then elaborate the furan ring into more complex functionalities.

A key transformation that highlights the utility of this building block is the Achmatowicz rearrangement. researchgate.netresearchgate.net This oxidative ring expansion converts the furan ring of furyl alcohols into dihydropyranones. researchgate.net Starting with the enantiomerically pure this compound, this reaction provides access to chiral pyranone intermediates, which are fundamental precursors in the synthesis of various carbohydrates and uncommon sugars. rjptonline.orgthieme-connect.com For instance, it has been employed in the synthesis of L-daunosamine and related amino sugars, which are components of several important antibiotics. sigmaaldrich.com

Beyond carbohydrate synthesis, this compound is a key starting material in the total synthesis of complex natural products. Its application has been documented in synthetic routes toward molecules like the indolizidine alkaloid (-)-swainsonine, where the chiral center and the furan's functionality are strategically utilized to construct the target's core structure. rjptonline.org The ability to convert the furan into different ring systems or side chains makes it an invaluable tool for synthetic chemists aiming to construct intricate molecular frameworks with precise stereochemical control.

Table 2: Selected Synthetic Applications of this compound

| Starting Material | Key Transformation | Resulting Product Class | Example Application |

|---|---|---|---|

| This compound | Achmatowicz Rearrangement | Chiral Dihydropyranones | Synthesis of L-Daunosamine, Uncommon Sugars sigmaaldrich.comthieme-connect.com |

| This compound | Multi-step Synthesis | Indolizidine Alkaloids | Total Synthesis of (-)-Swainsonine rjptonline.org |

| This compound | Chemoenzymatic Sequence | Chiral 1,2-Amino Alcohols | Synthesis of (S)-Tembamide rsc.org |

Overview of Advanced Research Perspectives on S 1 2 Furyl Ethanol

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of enantiomerically pure this compound. These approaches leverage the high selectivity of enzymes to achieve desired stereochemical outcomes.

Enantioselective Kinetic Resolution via Lipase (B570770) Catalysis

Kinetic resolution, a key strategy in obtaining enantiomerically pure compounds, takes advantage of the different reaction rates of enantiomers with a chiral catalyst. jocpr.com In the case of this compound, lipase-catalyzed kinetic resolution of the racemic mixture has been extensively studied. This process typically involves the selective acylation of one enantiomer, leaving the other unreacted and allowing for their separation.

The choice of lipase is critical for achieving high enantioselectivity and conversion rates. Researchers have screened various lipases from different microbial sources to identify the most effective biocatalysts for the kinetic resolution of (±)-1-(2-Furyl)ethanol. Among the evaluated lipases, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, has consistently demonstrated superior performance. nih.govnih.gov Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have also been investigated. nih.gov Studies have shown that immobilized lipases generally exhibit higher stability and reusability, making them more suitable for industrial applications.

A study on the lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol (B145695) found that Novozym 435 in n-heptane was the most effective catalyst. nih.gov Using an equimolar ratio of the alcohol to vinyl acetate (B1210297) at 60°C, a 47% conversion and an enantiomeric excess of the substrate (ees) of 89% were achieved within 2 hours. nih.gov

Table 1: Screening of Lipases for Kinetic Resolution of (±)-1-(2-Furyl)ethanol

| Lipase Source | Support | Performance Highlights |

| Candida antarctica lipase B (CALB) | Acrylic Resin (Novozym 435) | High conversion (47%) and enantiomeric excess (89% ees) in short reaction times. nih.gov |

| Rhizomucor miehei | Immobilized | Investigated for the reaction. nih.gov |

| Thermomyces lanuginosus | Immobilized | Evaluated for the resolution process. nih.gov |

| Porcine Pancreas Lipase (PPL) | - | Used with Lipozyme IM for irreversible transesterification. researchgate.net |

| Pseudomonas cepacia | - | Utilized in the kinetic resolution of 2-chloro-1-(2-furyl)ethanol. metu.edu.tr |

This table is generated based on available data and may not be exhaustive.

The selection of the acyl donor and the reaction medium significantly impacts the efficiency and enantioselectivity of the lipase-catalyzed resolution. Vinyl esters, particularly vinyl acetate, have been identified as superior acyl donors compared to alkyl esters. nih.govjocpr.com The irreversible nature of the transesterification with vinyl acetate helps to drive the reaction towards higher conversions. Isopropenyl acetate has also been successfully employed as an acyl donor, yielding high enantiomeric excess (up to 99%) for both the remaining alcohol and the produced acetate. nih.govcanberra.edu.au

Table 2: Effect of Acyl Donors and Solvents on Kinetic Resolution

| Acyl Donor | Solvent | Key Findings |

| Vinyl Acetate | n-Heptane | Found to be the best acyl donor, leading to high conversion and enantioselectivity. nih.gov |

| Isopropenyl Acetate | Organic Media | Resulted in high enantiomeric excess (up to 99%) for both alcohol and acetate. nih.govcanberra.edu.au |

| Vinyl Acetate | Carbon Tetrachloride | Used with Lipozyme IM, yielded (S)-alcohol with 99% e.e. researchgate.net |

This table summarizes findings from various studies and is for illustrative purposes.

Understanding the mechanism of lipase-catalyzed reactions is essential for optimizing the process. Kinetic studies on the resolution of (±)-1-(2-Furyl)ethanol have suggested that the reaction often follows a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net In some cases, substrate inhibition, particularly by the alcohol, has been observed. researchgate.net Analysis of the reaction kinetics, including initial rate data and progress curves, helps in elucidating the reaction pathway and identifying potential inhibitions. nih.gov For instance, one study concluded that the lipase-catalyzed acylation of 1-(2-furyl)ethanol followed an ordered bi-bi mechanism with dead-end ester inhibition. nih.gov These mechanistic insights are crucial for developing kinetic models that can predict the reaction behavior under different conditions and aid in process optimization and scale-up.

Asymmetric Bioreduction Using Whole-Cell Systems

An alternative and highly efficient route to this compound is the asymmetric bioreduction of the corresponding prochiral ketone, 2-acetylfuran (B1664036). This approach often utilizes whole-cell biocatalysts, such as bacteria and yeast, which contain alcohol dehydrogenases (ADHs) that can selectively reduce the ketone to the desired (S)-alcohol. aalto.fiscirp.orgresearchgate.net

Whole-cell systems offer several advantages, including the obviation of enzyme purification and the in-situ regeneration of expensive cofactors like NAD(P)H. researchgate.net Various microorganisms have been screened for their ability to perform this stereoselective reduction. For example, the use of Daucus carota (carrot) roots has been shown to reduce 2-acetylfuran to the corresponding (R)-alcohol, demonstrating the potential of plant-based biocatalysts. scirp.org In contrast, specific alcohol dehydrogenases can be selected to produce the (S)-enantiomer. For instance, an (S)-selective dehydrogenase (evo-1.1.030) was used to reduce acetylfuran to (S)-1-(2-Furyl)ethanol with 99% enantiomeric excess. aalto.fi Similarly, whole cells of Lactobacillus senmaizukei have been shown to be effective biocatalysts for the asymmetric reduction of heteroaromatic ketones, including 1-(furan-2-yl)ethanone, to the corresponding (R)-alcohols in enantiopure form. researchgate.net

Tandem Chemoenzymatic Cascade Reactions for Stereocomplementary Products

Tandem chemoenzymatic cascade reactions represent a sophisticated approach in organic synthesis, combining chemical and enzymatic steps in a single pot to produce complex molecules with high stereoselectivity. rsc.org This strategy has been applied to the synthesis of chiral derivatives of 1-(2-Furyl)ethanol.

For instance, a two-step chemoenzymatic synthesis of (R)-2-amino-1-(2-furyl)ethanol has been developed. acs.org This process involves a highly enantioselective cyanohydrin reaction catalyzed by a hydroxynitrile lyase, followed by a chemical reduction step. acs.org Another example is the sequential one-pot combination of a stereoselective azido (B1232118) ketone reduction by an alcohol dehydrogenase and a subsequent azide (B81097) hydrogenation catalyzed by palladium nanoparticles, providing access to both enantiomers of 2-amino-1-aryl alcohols. rsc.org

Furthermore, the synthesis of furfuryl alcohol from biomass has been achieved through a one-pot tandem catalysis system involving a Lewis acid and a whole-cell biocatalyst. nih.gov These cascade reactions are not only efficient in terms of step economy but also minimize waste by reducing the need for intermediate purification steps. The compatibility between the chemical and enzymatic catalysts is a critical factor for the success of these one-pot processes. rsc.org

Pure Chemical Asymmetric Synthesis Routes

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the newly formed chiral center. This is typically achieved through the asymmetric reduction of the prochiral ketone, 2-acetylfuran. Various strategies have been developed, broadly categorized into catalyst-mediated hydrogenations, diastereoselective transformations using chiral auxiliaries, and other stereoselective reduction techniques.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. This approach utilizes a transition metal complexed with a chiral ligand. The catalyst transfers hydrogen gas (H₂) to the ketone, with the chiral ligand directing the approach of the hydrogen to one of the two prochiral faces of the carbonyl group, leading to an excess of one enantiomer of the alcohol.

Ruthenium (Ru), rhodium (Rh), and iridium (Ir) catalysts have been extensively studied for this transformation. ajchem-b.com For instance, Noyori-type ruthenium catalysts, often composed of a Ru(II) center, a chiral diphosphine ligand (like BINAP), and a chiral diamine ligand (like DPEN), are highly effective. ajchem-b.comresearchgate.net These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal and the amine ligand participate in the hydrogen transfer, leading to high efficiency and enantioselectivity. researchgate.net An asymmetric transfer hydrogenation of 2-acetylfuran using a formic acid/triethylamine mixture and a chiral (S,S)-Ts-DENEB catalyst has been reported to produce (S)-1-(2-furyl)ethanol with a high 97% enantiomeric excess (ee). jst.go.jp

Iridium catalysts containing chiral NN ligands and achiral phosphines have also shown excellent results, affording the corresponding chiral alcohols in up to 99.9% ee. researchgate.net These systems have proven effective even for gram-scale synthesis under relatively low hydrogen pressure (1 MPa). researchgate.net

| Catalyst System | Substrate | Conditions | Enantiomeric Excess (ee) | Reference |

| (S,S)-Ts-DENEB / HCOOH-NEt₃ | 2-Acetylfuran | 60 °C, 5 h | 97% (S) | jst.go.jp |

| Ir-NNP Complex | 2-Acetylfuran | H₂ (1 MPa) | up to 99.9% | researchgate.net |

| (S,S)-160 (Iron-based) | 2-Acetylfuran | 10 bar H₂, 50 °C | 95% (S) | scholaris.ca |

| Noyori-type Ru(II) catalysts | Aromatic Ketones | H₂, various | High ee | researchgate.net |

This table presents a selection of catalyst systems used for the asymmetric hydrogenation of furanic ketones.

An alternative strategy involves the use of a chiral auxiliary. In this approach, an achiral furan aldehyde is first reacted with a chiral molecule (the auxiliary) to create a chiral substrate. A subsequent non-stereoselective reaction, such as the addition of a nucleophile to the aldehyde's carbonyl group, is then directed by the stereocenter(s) of the attached auxiliary. This diastereoselective addition preferentially forms one diastereomer over the other. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

One notable example involves the use of chiral boronates. A furan aldehyde bearing a chiral boronic ester at the C-3 position can undergo addition reactions with various nucleophiles. nih.gov The chiral diol used to form the boronate, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, effectively blocks one face of the carbonyl group, leading to high diastereoselectivity in the nucleophilic attack. acs.org Interestingly, the diastereoselectivity can be reversed by using lithium alkoxides as additives, which form tetrahedral borate (B1201080) species and alter the steric environment around the aldehyde. nih.govacs.org

Other auxiliaries, such as Ellman's N-tert-butanesulfinamide, are widely used for the stereoselective synthesis of chiral amines and can be applied to create related furan-containing structures. osi.lv In another example, the diastereoselective acylation of a pyranone intermediate (derived from 2-acetylfuran) using isobutyric anhydride (B1165640) in the presence of the chiral catalyst (+)-benzotetramisole or (−)-benzotetramisole has been used to set key stereocenters in the synthesis of 3,6-dideoxy sugars. chemistryviews.org

| Chiral Auxiliary/Director | Substrate Type | Reaction Type | Key Feature | Reference |

| Chiral Boronic Esters | 3-Boronyl-2-furaldehyde | Nucleophilic Addition | Bulky diol blocks one face of the carbonyl. Selectivity can be inverted with additives. | nih.govacs.org |

| Benzotetramisole (chiral catalyst) | Pyranone intermediate | Diastereoselective Acylation | Enables access to either α- or β-glycosides depending on the catalyst enantiomer. | chemistryviews.org |

| N-tert-butanesulfinamide | Imines | Nucleophilic Addition | Highly effective for preparing chiral amines with multiple stereocenters. | osi.lv |

This table summarizes different chiral auxiliaries and directors used in diastereoselective transformations involving furan derivatives.

Beyond catalytic hydrogenation, other stereoselective reduction methods are employed to synthesize this compound. These methods often involve the use of stoichiometric chiral reducing agents or alternative hydrogen sources.

One of the earlier methods reported the asymmetric reduction of 2-acetylfuran using a reagent prepared from lithium borohydride (B1222165) and (S,S')-1,4-dibenzoylcystine. clockss.org This approach, while effective, requires stoichiometric amounts of the chiral modifier.

Asymmetric transfer hydrogenation, as mentioned previously with the (S,S)-Ts-DENEB catalyst, represents a highly efficient alternative. jst.go.jp Instead of using high-pressure hydrogen gas, this method uses a hydrogen donor like a formic acid/triethylamine azeotrope. This technique often requires milder conditions and avoids the need for specialized high-pressure equipment. ajchem-b.com

Another strategy involves the stereoselective reduction of a pre-formed chiral intermediate. For example, 2-acetyl furan can be condensed with a chiral sulfinimide, such as (S)-(+)-p-toluenesulfinimide. nih.gov The resulting chiral N-sulfinyl ketimine can then be reduced diastereoselectively with a standard reducing agent like lithium aluminium hydride, where the existing stereocenter on the sulfur atom directs the hydride attack to give the desired amine product with high stereocontrol. nih.gov

Novel Synthetic Pathways to Functionalized Furanic Alcohols

The true value of this compound lies in its role as a versatile chiral starting material for more complex molecules. chemimpex.comnih.gov The furan ring is a latent dicarbonyl species and can be transformed into a variety of other heterocyclic systems.

A paramount example of this is the Achmatowicz reaction. nih.gov This reaction is an oxidative ring expansion where a furfuryl alcohol is treated with an oxidizing agent, such as N-bromosuccinimide (NBS), in an aqueous or alcoholic solvent. jst.go.jp This process transforms the furan ring into a 6-hydroxy-2H-pyran-3(6H)-one, a highly functionalized six-membered ring. nih.govresearchgate.net Starting with the enantiomerically pure (S)-1-(2-furyl)ethanol ensures that the stereochemistry at the C-6 position of the resulting pyranone is fixed. These pyranone intermediates are crucial building blocks for the de novo synthesis of carbohydrates and oligosaccharides, including 3,6-dideoxy sugars and even anthrax tetrasaccharides. chemistryviews.orgnih.gov

Furthermore, functionalized furanic alcohols are precursors to other heterocyclic structures. For instance, novel synthetic routes can convert furan derivatives into highly functionalized dihydrofurans and tetrahydrofurans. tandfonline.comacs.org The alcohol functionality can also be modified, for example, through transetherification reactions to produce novel functional vinyl ethers, which are valuable monomers for polymer synthesis. academie-sciences.fr The strategic oxidation of furan rings on more complex scaffolds, such as furan-functionalized terpyridines, provides a pathway to carboxylic acid derivatives, which are important ligands in coordination chemistry. springernature.com These transformations highlight the extensive utility of chiral furanic alcohols as synthons for a diverse array of complex chemical structures.

Biocatalytic Systems in this compound Chemistry

Biocatalysis offers a powerful and sustainable approach for the synthesis of chiral compounds like this compound, prized for its high selectivity and operation under mild conditions. researchgate.net

Natural enzymes often require optimization for industrial applications to enhance their activity, stability, and specificity towards non-natural substrates. nih.gov Enzyme engineering, particularly through directed evolution, has emerged as a key strategy to tailor enzymes for specific transformations. This process mimics natural evolution by introducing genetic mutations and screening for variants with desired properties. nih.govmpg.de

The core principle of directed evolution involves creating a library of enzyme mutants and then identifying those with improved performance for a specific reaction. nih.govnih.gov This iterative process of mutation and selection can lead to enzymes with significantly enhanced catalytic efficiencies and stereoselectivities. mpg.de For instance, the evolution of enzyme activity for a new substrate often proceeds through a "generalist" intermediate that exhibits weak activity on multiple substrates before becoming more specialized. nih.gov Methods like error-prone PCR and saturation mutagenesis are employed to generate diversity in the enzyme's genetic code. mpg.de

While specific examples detailing the directed evolution of an enzyme solely for this compound synthesis are not extensively documented in the provided results, the principles have been applied to enzymes like lipases and alcohol dehydrogenases which are active on similar substrates. mpg.dethieme-connect.de For example, the lipase from Pseudomonas aeruginosa was engineered through directed evolution to improve its enantioselectivity in the kinetic resolution of a similar racemic alcohol. mpg.de

The substrate specificity of an enzyme dictates its utility in synthetic chemistry. Enzymes, due to their well-defined active sites, often exhibit high regioselectivity and enantioselectivity. researchgate.net For instance, alcohol dehydrogenases (ADHs) have been extensively used for the asymmetric reduction of ketones to produce chiral alcohols. In a study on the photoenzymatic reduction of various ketones, 2-acetylfuran was successfully converted to (R)-1-(2-furyl)ethanol with an enantiomeric excess (ee) of over 99.9%. researchgate.net This highlights the high substrate acceptance and stereoselectivity of the enzymatic system for furan-based substrates.

Computational modeling has also been employed to understand the substrate specificity of enzymes. Studies on the chloroperoxidase from Caldariomyces fumago (CfCPO) in the Achmatowicz rearrangement of racemic 1-(2-furyl)ethanol revealed that the enzyme's active site binding influences the reaction barrier, favoring the (R)-enantiomer. nih.govacs.orgconsensus.app This enantiopreference is attributed to the steric interactions within the active site. nih.govacs.org Such studies provide a theoretical basis for rationally designing enzymes with altered substrate specificity or stereopreference. nih.govacs.orgconsensus.app

The following table summarizes the enzymatic reduction of various ketones, demonstrating the substrate scope of these biocatalytic systems.

| Substrate | Product | Enantiomeric Excess (ee) |

| 2-Acetylfuran | (R)-1-(2-Furyl)ethanol | >99.9% researchgate.net |

| 2-Acetylthiophene | (R)-1-(2-Thienyl)ethanol | up to 95% researchgate.net |

| 2,2,2-Trifluoroacetophenone | (S)-1-(2,2,2-Trifluoromethyl)ethanol | up to 97% researchgate.net |

Metal-Catalyzed Reactions

Metal catalysts offer a versatile and efficient alternative for transformations involving furanic compounds, enabling reactions that may not be feasible with biocatalysts.

A chemo-enzymatic, one-pot reaction has been developed for the synthesis of enantiomerically pure 1,2-amino alcohols. uni-graz.atrsc.org This process combines the stereoselective reduction of an azido ketone by an alcohol dehydrogenase with the subsequent hydrogenation of the resulting azido alcohol catalyzed by palladium nanoparticles (Pd-NPs). uni-graz.atrsc.org This sequential approach allows for the synthesis of (S)-2-Amino-1-(2-furyl)ethanol from the corresponding azido ketone precursor. uni-graz.at The reaction sequence demonstrates high yields and excellent optical purities (ee >99%). uni-graz.atrsc.org The integration of these two catalytic steps into a one-pot process enhances efficiency and reduces the environmental impact by minimizing intermediate purification steps. rsc.orgsemanticscholar.org

Gold catalysts have proven effective in mediating complex organic transformations. Specifically, gold(I)-catalyzed cascade cyclization and rearrangement of 1-(2-furanyl)phenyl propargyl alcohols provides an efficient route to multisubstituted 1-naphthols. nih.gov While this example does not directly involve this compound, it highlights the capability of gold catalysis to activate furan rings for intramolecular cyclizations. Furthermore, Au(III) or a combination of Au(I) and a Lewis acid can catalyze cascade reactions of propargyl alcohols with 3-amino-benzo[d]isoxazoles to synthesize pyrimidine (B1678525) derivatives. nih.gov These reactions proceed through in situ generated propargyl amine intermediates, followed by cyclization and rearrangement. nih.gov

The hydrogenation of the furan ring is a key transformation for producing valuable saturated cyclic ethers. Various transition metals have been investigated for this purpose. The hydrogenation of furfural (B47365), a related furanic aldehyde, to furfuryl alcohol is a significant industrial process. chemrxiv.org Catalysts based on metals like platinum, ruthenium, and nickel can be effective, although they can also promote side reactions like ring-opening at higher temperatures due to strong substrate adsorption. chemrxiv.org

Studies on the hydrogenation of furfural have shown that the choice of metal and support can significantly influence selectivity. For example, a Pd/NiO catalyst was found to favor the hydrogenation of the furan ring, producing tetrahydrofurfuryl alcohol, while a Pd/TiO2 catalyst primarily yielded furfuryl alcohol. acs.org This difference is attributed to a dual-site mechanism on Pd/NiO where palladium dissociates hydrogen and the NiO surface adsorbs the furfural. acs.org The diastereoselective hydrogenation of 1-(2-furyl)alkanols using Raney-Ni and Pd/C has also been studied, with the stereochemical outcome being dependent on the solvent and substituents on the alcohol. rsc.org

The following table summarizes the product selectivity in the hydrogenation of furfural using different palladium-based catalysts.

| Catalyst | Major Product | Selectivity |

| 1 wt% Pd/NiO | Tetrahydrofurfuryl alcohol | 72% acs.org |

| 1 wt% Pd/TiO2 | Furfuryl alcohol | 68% acs.org |

Organocatalysis and Alternative Catalytic Approaches

The transformation of this compound and its derivatives is a focal point for the development of innovative catalytic systems that offer high efficiency and stereoselectivity. Beyond traditional metal catalysis, organocatalysis and other alternative approaches, such as biocatalysis, have emerged as powerful tools.

Biocatalysis, in particular, has demonstrated significant utility in the enantioselective synthesis and resolution of furyl alcohols. Lipases are a prominent class of enzymes employed for the kinetic resolution of racemic 1-(2-furyl)ethanol. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, the kinetic resolution of (±)-1-(2-furyl)ethanol using various immobilized lipases has been systematically studied. Among them, Candida antarctica lipase B (CALB), commercially known as Novozym 435, has been identified as a highly effective catalyst. nih.govjocpr.com Using vinyl acetate as the acyl donor in n-heptane, a conversion of 47% with an enantiomeric excess of the remaining (S)-substrate (ee_s) of 89% was achieved. nih.gov The reaction kinetics were found to follow an ordered bi-bi mechanism with inhibition by the ester product. nih.gov Porcine pancreatic lipase (PPL) has also been utilized in the transesterification of furyl-substituted carbinols under solvent-free conditions, showing that substrates with less bulky groups at the chiral center are resolved with higher enantiomeric excess. sid.ir

A chemoenzymatic approach offers a multi-step strategy for producing chiral amino alcohol derivatives. For example, (R)-2-amino-1-(2-furyl)ethanol has been synthesized on a large scale starting from furan-2-carbaldehyde. acs.org This process involves a highly enantioselective cyanohydrin formation catalyzed by the hydroxynitrile lyase from Hevea brasiliensis, followed by a chemical reduction step. acs.org

Beyond enzymatic methods, non-enzymatic kinetic resolution using chiral metal complexes represents an alternative strategy. The kinetic resolution of α-hydroxyalkanephosphonates, including a 2-furyl substituted derivative, has been achieved through benzoylation in the presence of a chiral copper(II) triflate-(R,R)-Ph-BOX catalyst. nii.ac.jp However, for the 2-furyl substituted compound, a low selectivity factor was observed, indicating challenges in applying this specific system to all furan-containing substrates. nii.ac.jp

Organocatalysis provides a metal-free alternative for the asymmetric functionalization of furan rings. For instance, the enantioselective organocatalytic Friedel-Crafts alkylation of furan and pyrrole (B145914) derivatives with α,β-unsaturated aldehydes can be catalyzed by chiral imidazolidinone salts. core.ac.uk This method allows for the formation of carbon-carbon bonds with a high degree of stereocontrol. core.ac.uk Furthermore, domino reactions, such as the aza-Michael/aldol cascade between α-ketoamides and α,β-unsaturated aldehydes bearing a furan ring, can be catalyzed by organocatalysts to produce highly functionalized pyrrolidin-2-ones with excellent diastereoselectivity and good enantioselectivity. nih.gov

The following table summarizes selected catalytic systems used in the transformation of 1-(2-furyl)ethanol and its derivatives.

Table 1: Catalytic Systems for this compound Transformations

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Novozym 435 (immobilized Candida antarctica lipase B) | Kinetic Resolution (Acylation) | (±)-1-(2-Furyl)ethanol | (R)-1-(2-Furyl)ethyl acetate & (S)-1-(2-Furyl)ethanol | 47% conversion, 89% ee_s. Reaction follows an ordered bi-bi mechanism. | nih.gov |

| Porcine Pancreatic Lipase (PPL) | Kinetic Resolution (Transesterification) | Racemic furyl substituted carbinols | Enantiomerically enriched alcohols and esters | Higher enantioselectivity for substrates with less bulky substituents. | sid.ir |

| Hevea brasiliensis hydroxynitrile lyase | Chemoenzymatic Synthesis (Cyanohydrin formation) | Furan-2-carbaldehyde | (R)-2-(2-Furyl)-2-hydroxyacetonitrile | Key step in the large-scale synthesis of (R)-2-amino-1-(2-furyl)ethanol with >99.5% ee. | acs.org |

| Cu(OTf)₂ / (R,R)-Ph-BOX | Non-enzymatic Kinetic Resolution (Benzoylation) | Racemic α-hydroxy-α-(2-furyl)alkanephosphonate | Enantiomerically enriched phosphonate (B1237965) and its benzoate | Low selectivity factor (s=6) for the furyl-substituted substrate. | nii.ac.jp |

| Chiral Imidazolidinone Salt | Organocatalytic Friedel-Crafts Alkylation | Furan | (R)-3-(2-Furyl)propanal derivatives | Good yields and high enantioselectivity. | core.ac.uk |

| Chiral Secondary Amine | Organocatalytic Domino Reaction (Aza-Michael/Aldol) | α,β-Unsaturated aldehyde with furan substituent | Functionalized 1,3,5-triarylpyrrolidin-2-one | Good to excellent enantioselectivities (60% ee for the furyl derivative). | nih.gov |

Fundamental Mechanistic Investigations of Furan Ring Reactivity

Understanding the fundamental mechanisms governing the reactivity of the furan ring in this compound and related structures is crucial for designing new synthetic methodologies and controlling reaction outcomes. Key areas of investigation include oxidative rearrangements like the Achmatowicz reaction and the factors that dictate stereochemical and regiochemical control in various transformations.

Computational and Experimental Probes into Oxidative Rearrangements (Achmatowicz Reaction)

The Achmatowicz reaction is a powerful transformation that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones through an oxidative ring expansion. nih.govwikipedia.orgchem-station.comdbpedia.org This reaction has been a cornerstone in the synthesis of monosaccharides and other bioactive molecules. nih.govwikipedia.org The original procedure, reported in 1971, involved the treatment of a furfuryl alcohol with bromine in methanol (B129727) to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyran upon acid hydrolysis. wikipedia.orgacs.org

Mechanistic studies, including those on deuterated furyl alcohols, suggest that the oxidative rearrangement proceeds through the formation of an unsaturated 1,4-dicarbonyl intermediate. acs.orgnih.gov The initial step often involves electrophilic attack on the furan ring (e.g., by Br⁺), followed by the addition of a nucleophile (like methanol or water) and subsequent ring opening to generate this key dicarbonyl species. acs.orgchim.it This intermediate then undergoes intramolecular cyclization to form the more thermodynamically stable six-membered pyranone ring. chim.it

Modern variations of the Achmatowicz reaction have focused on developing more sustainable and catalytic methods. These include biocatalytic approaches that utilize enzymes to generate the oxidant in situ. For example, a chemoenzymatic aza-Achmatowicz reaction has been developed using a vanadium-dependent chloroperoxidase (VCPO) from Curvularia inaequalis and hydrogen peroxide, with catalytic amounts of potassium bromide. acs.org This system was shown to be effective for the transformation of N-protected furfurylamines into the corresponding piperidinone derivatives. acs.org Further advancements have explored coupling the chloroperoxidase-catalyzed oxidation with methanol-activating biocatalysts or water-soluble photocatalysts to create multienzymatic or photo-bio-coupled systems for the rearrangement, using methanol as a sacrificial reagent to generate hydrogen peroxide. nih.gov

Computational studies, often using Density Functional Theory (DFT), have been employed to elucidate the reaction pathways of related oxidative rearrangements of furan derivatives. For instance, in the oxidation of furan-2-carboximidamides, calculations supported a mechanism involving rearrangement to a carbodiimide (B86325) intermediate. rsc.org Similarly, computational results, supported by experimental evidence, have shown that the oxoammonium salt-mediated oxidation of tertiary alcohols can proceed through a surprising ring-opening of the oxoammonium cation, which acts as a masked carbocation, rather than the previously believed addition mechanism. researchgate.net These computational probes provide valuable insights into the energetics of different potential pathways and the structures of key intermediates and transition states.

The table below presents various reagents and conditions used for the Achmatowicz reaction and related oxidative rearrangements.

Table 2: Reagents and Conditions for the Achmatowicz Reaction

| Reagent/Catalyst | Solvent/Conditions | Substrate Type | Key Mechanistic Feature/Outcome | Reference |

|---|---|---|---|---|

| Br₂ in MeOH, then H₂SO₄ | Methanol, then aqueous acid | Furfuryl alcohols | Classic method; proceeds via a 2,5-dimethoxy-2,5-dihydrofuran intermediate. | wikipedia.orgacs.org |

| m-CPBA | CH₂Cl₂ | Furfuryl alcohols | Direct oxidation to the dihydropyranone; used in the synthesis of Musellarins A-C. | nih.gov |

| VO(acac)₂ (cat.), t-BuOOH | CH₂Cl₂ | Chiral furyl alcohols | Catalytic variant; used in the synthesis of FR901464 and Spliceostatin A. | nih.gov |

| NBS, PPTS | Solid-phase synthesis | Resin-bound furfuryl alcohol | Adaptable for diversity-oriented synthesis. | wikipedia.org |

| Chloroperoxidase, H₂O₂, KBr (cat.) | Aqueous buffer/Ethanol | N-protected furfurylamines | Biocatalytic aza-Achmatowicz reaction. | acs.org |

| Alcohol oxidase, Formaldehyde dismutase, Chloroperoxidase | Aqueous buffer | Furfuryl alcohols | Multi-enzymatic cascade for methanol-fueled rearrangement. | nih.gov |

| N-Bromosuccinimide (NBS) | THF/H₂O | Chiral furyl alcohols | Used in the synthesis of Reidispongiolide A. | nih.gov |

Understanding Stereochemical Control and Regioselectivity in Furan Transformations

The stereochemical and regiochemical outcomes of reactions involving the furan ring of this compound and its analogs are dictated by a combination of steric, electronic, and stereoelectronic effects, as well as the nature of the reagents and catalysts involved.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been studied with 2-furylmethanol derivatives to understand the factors governing regio- and stereoselectivity. photobiology.combgsu.edumdpi.com The reaction of 2-furylmethanols with aromatic carbonyl compounds like benzophenone (B1666685) and benzaldehyde (B42025) can yield a mixture of regioisomeric oxetanes. photobiology.com The regioselectivity is influenced by the stability of the intermediate biradicals formed upon excitation. scispace.com It has been observed that the presence of larger substituents on the carbinol carbon of the 2-furylmethanol derivative leads to higher regioselectivity, favoring the attack of the carbonyl group at the more hindered side of the furan ring. photobiology.combgsu.edu

Diastereoselectivity in these reactions is also highly dependent on the substrate structure. For instance, in the reaction of 1-(2-furyl)-benzylic alcohol, a high degree of diastereoselectivity was observed, whereas 2-furylethanol gave a mixture of stereoisomers. bgsu.eduscispace.com This suggests that the substituent at the chiral center plays a crucial role in directing the approach of the carbonyl compound. Theoretical studies using DFT have helped to explain the observed regioselectivity by calculating the relative stabilities of the different possible biradical intermediates. scispace.com The directing effect of the hydroxyl group, potentially through hydrogen bonding or complexation with the excited carbonyl, is also believed to play a significant role in controlling the stereochemical outcome. researchgate.net

Regioselectivity is also a critical consideration in other transformations. For example, the condensation of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine can lead to two regioisomeric pyrazoles. conicet.gov.ar The choice of solvent was found to dramatically influence the regioselectivity. While ethanol gave a nearly 1:1 mixture of regioisomers, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and, particularly, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) significantly favored the formation of the 5-(2-furyl)pyrazole derivative. conicet.gov.ar This highlights the role of the reaction medium in controlling the reaction pathway, likely through specific solvent-substrate or solvent-intermediate interactions.

In intramolecular Diels-Alder reactions of furan (IMDAF) derivatives, the stereochemical outcome can be controlled by the existing chirality in the molecule. The IMDAF reaction of amides derived from a chiral furyl-substituted cyanohydrin showed that the stereochemistry of the resulting oxabicyclo adducts was dependent on the size of the substituents on the ethanolamide portion of the molecule. researchgate.net

The following table provides examples of how reaction conditions and substrate structure influence selectivity in furan transformations.

Table 3: Factors Influencing Selectivity in Furan Transformations

| Reaction | Substrate | Reagent/Condition | Selectivity Type | Controlling Factor | Reference |

|---|---|---|---|---|---|

| Paternò-Büchi Reaction | 1-(2-Furyl)-benzylic alcohol | Benzophenone | Regioselectivity | Stability of biradical intermediate; steric hindrance. | photobiology.comscispace.com |

| Paternò-Büchi Reaction | 1-(2-Furyl)-benzylic alcohol | Benzophenone | Diastereoselectivity | Hydroxyl directing effect; nature of substituent on chiral carbon. | scispace.comresearchgate.net |

| Pyrazole Formation | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine / HFIP (solvent) | Regioselectivity | Solvent choice (fluorinated alcohol) dramatically improves selectivity. | conicet.gov.ar |

| Intramolecular Diels-Alder | Furyl-substituted chiral ethanolamides | Thermal | Stereoselectivity | Size of substituents on the chiral tether. | researchgate.net |

Strategic Applications of S 1 2 Furyl Ethanol As a Chiral Synthon in Complex Chemical Synthesis

Role in Total Synthesis of Natural Products

The furan (B31954) nucleus of (S)-(-)-1-(2-Furyl)ethanol serves as a latent precursor to various functionalities, which can be unmasked through elegant chemical transformations to construct the core scaffolds of several classes of natural products.

Building Block for Monosaccharides and Carbohydrate Derivatives

A significant application of this compound in natural product synthesis is its use as a precursor for the de novo synthesis of monosaccharides and their derivatives. The key transformation enabling this strategy is the Achmatowicz reaction, an oxidative rearrangement that converts a furan ring into a dihydropyranone. wikipedia.orgchem-station.comnih.gov

The synthesis commences with the asymmetric reduction of 2-acetylfuran (B1664036) to yield enantiomerically enriched this compound. This chiral alcohol then undergoes the Achmatowicz reaction, typically using an oxidizing agent like bromine in methanol (B129727) or m-chloroperoxybenzoic acid (mCPBA), to afford a chiral 6-hydroxy-2H-pyran-3(6H)-one derivative. acs.org Crucially, the stereochemistry at the carbinol center of the starting material is transferred to the newly formed stereocenter at the C6 position of the dihydropyranone ring, thus setting the absolute configuration of the target sugar molecule. acs.org

This dihydropyranone intermediate is a versatile platform for the synthesis of various monosaccharides. For instance, it serves as a key building block in the synthesis of L-daunosamine, the sugar component of the anthracycline antibiotic doxorubicin. rsc.org Through a series of stereocontrolled modifications, including reduction of the enone system and the carbonyl group, and introduction of an amino group, the dihydropyranone is converted into the target amino sugar. rsc.org

Table 1: Key Transformations in Monosaccharide Synthesis from this compound

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Asymmetric Reduction | (S)-2-Me-CBS, Borane dimethylsulfide | This compound |

| 2 | Achmatowicz Reaction | mCPBA or Br2, MeOH | Chiral Dihydropyranone |

| 3 | Stereoselective Reductions | NaBH4, etc. | Tetrahydropyran (B127337) derivatives |

| 4 | Functional Group Manipulations | Azide (B81097) introduction, etc. | Amino sugar precursors |

Precursor for Terpenoid and Sesquiterpene Lactone Scaffolds

While the direct application of this compound as a precursor for terpenoid and sesquiterpene lactone scaffolds is not extensively documented in dedicated studies, the furan moiety is a known synthon for cyclopentenone structures, which are prevalent in these natural products. The Piancatelli rearrangement, for example, transforms 2-furylcarbinols into 4-hydroxycyclopentenones. This transformation could potentially be applied to this compound to generate chiral cyclopentenone building blocks for the synthesis of terpenoids.

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.gov Sesquiterpene lactones are a subclass of sesquiterpenoids characterized by a lactone ring. mdpi.com Their biosynthesis involves the cyclization of farnesyl pyrophosphate. mdpi.com The synthesis of these complex molecules often relies on the construction of intricate carbocyclic frameworks, and the use of chiral building blocks derived from furan derivatives presents a plausible, though not yet fully explored, synthetic strategy.

Synthesis of Polyketide and Flavonoid Precursors

The utility of this compound extends to the synthesis of precursors for polyketides and flavonoids. Polyketides are a diverse family of natural products synthesized by polyketide synthases from simple acyl-CoA precursors. nih.gov Flavonoids are synthesized via the phenylpropanoid pathway, leading to chalcones which then cyclize. wikipedia.org

The furan ring in this compound can be considered a masked 1,4-dicarbonyl compound, a common structural motif in polyketide chains. chem-station.com Oxidative cleavage of the furan ring can reveal this functionality, which can then be elaborated into more complex polyketide precursors. The chirality of the starting material can be leveraged to control the stereochemistry of the resulting polyketide chain.

For flavonoid synthesis, chiral synthons are employed to construct the heterocyclic C ring with defined stereochemistry. nih.govnih.gov While direct routes from this compound to flavonoid precursors are not prominently reported, the chemical versatility of the furan ring allows for its conversion into various intermediates that could potentially be incorporated into flavonoid synthesis.

Pharmaceutical and Agrochemical Intermediate Synthesis

The enantiopure nature of this compound makes it a valuable intermediate in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

Access to Chiral 1,2-Amino Alcohols as Drug Scaffolds

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry, found in numerous drug molecules. rsc.orgnih.govnih.gov this compound can serve as a precursor to these important building blocks. A potential synthetic route involves the regioselective opening of the furan ring followed by the introduction of an amino group.

One conceptual approach involves the epoxidation of the furan ring, followed by nucleophilic opening of the epoxide with an amine. Alternatively, the furan ring can be converted to a dihydropyranone via the Achmatowicz reaction, and subsequent manipulations can introduce an amino group at the C2 position relative to the hydroxyl group, leading to the desired 1,2-amino alcohol functionality within a cyclic system. Further transformations can then lead to acyclic chiral 1,2-amino alcohols.

Preparation of Furan Antibiotic Constituents

The furan nucleus is a component of several naturally occurring and synthetic antibiotics. researchgate.netnii.ac.jpresearchgate.net For instance, the nitrofuran antibiotics feature a 5-nitrofuran group. This compound can be a starting material for the synthesis of more complex furan-containing molecules with potential antibiotic activity.

The synthesis of such compounds would involve modifications of the furan ring and the side chain of this compound. For example, electrophilic substitution reactions on the furan ring can introduce various functional groups, while the hydroxyl group of the side chain can be modified or used to direct further reactions. While specific examples of the use of this compound in the synthesis of known furan antibiotics are not abundant in the literature, its properties as a chiral furan derivative make it a promising candidate for the development of new antibiotic entities.

Precursors for Bioactive Heterocyclic Systems

This compound is a valuable chiral building block for the synthesis of diverse and biologically significant heterocyclic systems. chemimpex.com Its furan ring serves as a latent 1,4-dicarbonyl functionality, which can be unmasked and elaborated into various cyclic structures through a range of chemical transformations. chem-station.com The inherent chirality of the secondary alcohol is crucial, as it allows for the introduction of a defined stereocenter at an early stage of a synthetic sequence, which is then carried through to the final bioactive target molecule.

The transformation of furan derivatives, which can be sourced from renewable biomass like furfural (B47365), into functionalized heterocycles is a key strategy in modern organic synthesis. osti.govacs.orgresearchgate.netresearchgate.net Furfuryl alcohols, including the this compound enantiomer, are pivotal starting materials in this context. osti.gov They provide access to pyranones, tetrahydropyrans, piperidines, and cyclopentenones, which are core structural motifs in a vast number of natural products and medicinal agents. nih.govnih.gov For instance, many FDA-approved drugs contain heterocyclic scaffolds, particularly those with nitrogen and oxygen heteroatoms, underscoring the importance of efficient synthetic routes to these structures. nih.gov The strategic application of this compound allows chemists to construct these complex molecular architectures with a high degree of stereochemical control, which is often essential for biological activity.

Cascade Reactions and Rearrangements Initiated from this compound

Cascade reactions initiated from this compound offer an efficient and atom-economical approach to constructing complex molecular frameworks from a simple, chiral precursor. These sequences often involve the generation of a reactive intermediate from the furyl alcohol, which then undergoes a series of intramolecular transformations to yield intricate cyclic products. Two of the most powerful rearrangements that leverage the unique reactivity of the furan nucleus in this context are the Achmatowicz and Piancatelli rearrangements.

Utility of the Achmatowicz Rearrangement in Pyran Synthesis

The Achmatowicz rearrangement, first reported in 1971, is a cornerstone reaction in carbohydrate and natural product synthesis. chem-station.comwikipedia.orgpolishtechnicalreview.com It facilitates the oxidative ring expansion of a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one, a versatile dihydropyranone intermediate. acs.orgnih.gov When this compound is subjected to the conditions of the Achmatowicz reaction, the stereocenter at the carbinol carbon directly influences the stereochemistry of the resulting pyranose-like structure.

The reaction is typically initiated by the oxidation of the furan ring, often using reagents like bromine in methanol or N-bromosuccinimide (NBS), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. chem-station.comwikipedia.org Subsequent acid-catalyzed rearrangement leads to the dihydropyranone product. wikipedia.org This transformation is highly valuable as it converts a readily available chiral furan derivative into a densely functionalized six-membered ring, which is a common feature in many bioactive natural products. nih.govresearchgate.net These pyranone intermediates serve as versatile synthons, providing access to a wide variety of substituted tetrahydropyran derivatives. nih.gov

Table 1: Key Features of the Achmatowicz Rearrangement

| Feature | Description |

|---|---|

| Starting Material | Furfuryl Alcohols (e.g., this compound) |

| Key Transformation | Oxidative ring expansion of a furan to a dihydropyranone. nih.govwikipedia.org |

| Typical Reagents | Br₂, NBS, mCPBA. chem-station.comwikipedia.org |

| Product | 6-Hydroxy-2H-pyran-3(6H)-one derivatives. nih.gov |

| Synthetic Utility | De novo synthesis of monosaccharides and functionalized tetrahydropyrans. acs.orgwikipedia.org |

Piancatelli Rearrangement for Cyclopentenone Formation

Discovered by Giovanni Piancatelli in 1976, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govrsc.org This reaction represents a powerful method for constructing five-membered rings, which are core components of numerous pharmacologically active compounds, including prostaglandins (B1171923) and their analogues. nih.govrsc.org

Starting with this compound, the reaction is typically performed in an aqueous medium under controlled pH conditions. nih.gov The mechanism proceeds through the protonation of the alcohol, followed by the loss of water to generate a stabilized carbocation. This intermediate undergoes a 4π-electrocyclic ring opening of the furan, followed by a conrotatory 4π-electrocyclization of the resulting pentadienyl cation to form the cyclopentenone ring system. rsc.org The stereochemistry of the starting alcohol dictates the relative stereochemistry of the substituents on the newly formed ring, yielding the product with high diastereoselectivity. rsc.org The resulting chiral 4-hydroxycyclopentenones are valuable intermediates for further synthetic elaboration. mdpi.com

Table 2: Overview of the Piancatelli Rearrangement

| Feature | Description |

|---|---|

| Starting Material | 2-Furylcarbinols (e.g., this compound) |

| Key Transformation | Acid-catalyzed rearrangement to a 4-hydroxycyclopentenone. nih.govmdpi.com |

| Typical Conditions | Aqueous medium, often buffered; can be promoted by heat or Lewis acids. nih.govresearchgate.net |

| Product | 4-Hydroxy-5-substituted-cyclopent-2-enones. nih.gov |

| Synthetic Utility | Access to core structures of prostaglandins and other natural products. nih.govrsc.org |

Green Chemistry Principles and Sustainable Production of S 1 2 Furyl Ethanol

Development of Environmentally Benign Reaction Media

Conventional organic solvents are often volatile, toxic, and difficult to recycle, posing significant environmental and health risks. Consequently, research has focused on developing greener alternatives for the synthesis of (S)-(-)-1-(2-Furyl)ethanol.

Application of Ionic Liquids in Furan (B31954) Chemistry

Ionic liquids (ILs) have emerged as promising "green" solvents due to their low vapor pressure, high thermal stability, and tunable properties. msu.eduwiserpub.com In the context of furan chemistry, ILs have been utilized as catalysts and reaction media for various transformations. researchgate.netresearchgate.net Chiral ionic liquids (CILs), in particular, have shown potential in asymmetric synthesis, acting as chiral solvents or catalysts to induce stereoselectivity. msu.edueurekaselect.commdpi.com The use of CILs can lead to high enantioselectivities in reactions such as asymmetric Michael additions. mdpi.com While direct applications of ILs in the synthesis of this compound are still an area of active research, their successful use in related furan chemistry suggests a strong potential for developing environmentally friendly synthetic routes. researchgate.netresearchgate.net The ability to design "task-specific" ionic liquids offers the opportunity to optimize reaction conditions for specific transformations, potentially leading to higher yields and selectivities. researchgate.net

Aqueous and Solvent-Free Methodologies

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. liv.ac.uk Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols has been successfully demonstrated in neat water, offering a simple, economic, and green pathway. liv.ac.uk The use of water as a solvent in organic reactions is a significant step towards more sustainable chemical processes. ijsr.in Additionally, solvent-free reaction conditions represent another important green chemistry approach, eliminating the need for any solvent and thereby reducing waste and environmental impact. While specific examples for the synthesis of this compound are emerging, the broader success of aqueous and solvent-free asymmetric catalysis provides a strong impetus for their application in this area. nih.gov

Biomass Valorization and Renewable Feedstock Integration

The production of this compound from renewable biomass resources is a key aspect of its sustainable synthesis. Lignocellulosic biomass, which is abundant and non-food-based, is a particularly attractive feedstock. mdpi.com

Conversion of Lignocellulosic Biomass-Derived Furfural (B47365) and Xylose

Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. encyclopedia.pubresearchgate.net The hemicellulose fraction is rich in pentose (B10789219) sugars, particularly xylose, which can be dehydrated to produce furfural. ucr.edunih.gov Furfural, a versatile platform chemical, can then be converted to this compound. csic.es The conversion of xylose and xylan (B1165943) (a polymer of xylose) to furfural is a critical step in the valorization of lignocellulosic biomass. nih.govaalto.fi Various catalytic systems, including solid acids and ionic liquids, have been investigated to improve the efficiency of this conversion. ucr.eduaalto.fi The direct conversion of lignocellulosic biomass to ethanol (B145695) and other valuable chemicals is a major goal of biorefinery research. dntb.gov.uamdpi.comemu.ee

Table 1: Examples of Furfural Yield from Different Biomass Sources

| Biomass Source | Pretreatment/Catalyst | Furfural Yield | Reference |

| Corncob | Auto-catalyzed, 2-sec-Butylphenol | 54 mol% | aalto.fi |

| Xylose | Auto-catalyzed, 2-sec-Butylphenol | 59 mol% | aalto.fi |

| D-xylose | Sulfonated diamond powder (S-DP) | 76% | psecommunity.org |

| D-xylose | Sulfonated tin-based argil | 57% | psecommunity.org |

| Corncob | ChCl:OA-SG(SiO2) catalyst | 41.2% | researchgate.net |

Advancements in Sustainable Catalytic Hydrogenation

The conversion of furfural to furfuryl alcohol, a precursor to this compound, is typically achieved through catalytic hydrogenation. mdpi.com Sustainable approaches to this process focus on the use of non-noble metal catalysts and environmentally friendly hydrogen sources. Catalytic transfer hydrogenation (CTH) is a promising alternative to traditional hydrogenation that uses molecular hydrogen gas. rsc.orgqut.edu.au In CTH, hydrogen is transferred from a donor molecule, such as an alcohol, to the substrate. rsc.org This method can be more energy-efficient and operate under milder conditions. rsc.orgqut.edu.au The development of efficient and selective catalysts for the hydrogenation of furfural is an active area of research, with a focus on maximizing the yield of the desired alcohol product while minimizing side reactions. mdpi.com

Process Efficiency and Waste Minimization Strategies in this compound Synthesis

Improving process efficiency and minimizing waste are central tenets of green chemistry. jk-sci.com In the context of this compound synthesis, this involves strategies that maximize the incorporation of reactant atoms into the final product and reduce the generation of byproducts.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. chemrxiv.org Reactions with high atom economy, such as addition and isomerization reactions, are preferred in green synthesis as they generate minimal waste. jk-sci.com For the synthesis of this compound, this means designing synthetic routes that avoid the use of stoichiometric reagents and favor catalytic methods. researchgate.net

Waste minimization can also be achieved through the recycling and reuse of catalysts and solvents. The use of heterogeneous catalysts, for example, allows for easier separation from the reaction mixture and subsequent reuse. rsc.org Similarly, the use of biphasic systems, such as those involving ionic liquids or water, can facilitate product separation and catalyst recycling. researchgate.netaalto.fi The integration of these strategies is crucial for the development of a truly sustainable and economically viable process for the production of this compound.

Computational Chemistry and Advanced Analytical Characterization of S 1 2 Furyl Ethanol

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like (S)-(-)-1-(2-Furyl)ethanol, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. While specific DFT studies exclusively focused on this compound are not extensively documented in the literature, the principles of DFT can be applied to understand its molecular characteristics. DFT calculations would typically be employed to determine the optimized geometry of the molecule, vibrational frequencies, and electronic properties such as the distribution of electron density and the molecular electrostatic potential.

For furan (B31954) and its derivatives, DFT studies have been used to explore their aromaticity and reactivity. These studies indicate that the electronic nature of the furan ring significantly influences the properties of its substituents. In the case of this compound, DFT could elucidate how the furan ring affects the reactivity of the hydroxyl group and the chirality of the stereocenter. For instance, calculations could predict the most stable conformations of the molecule and the energy barriers for rotation around the C-C bond connecting the furan ring and the chiral center. Such information is vital for understanding its interaction with other molecules and its behavior in chemical reactions.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between enzymes and their substrates at an atomic level. These simulations can provide detailed insights into the binding modes of a substrate within the active site of an enzyme and the conformational changes that occur during the catalytic process. Lipases are a class of enzymes frequently used in the kinetic resolution of chiral alcohols, and MD simulations have been employed to understand their enantioselectivity.

Frontier Molecular Orbital Theory and Related Quantum Chemical Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For furan derivatives, the HOMO is typically a π-orbital delocalized over the furan ring, making it susceptible to electrophilic attack. The LUMO is a π*-orbital, indicating that the furan ring can also react with nucleophiles under certain conditions. In this compound, the presence of the hydroxyl group and the chiral center will influence the energies and shapes of the HOMO and LUMO.

Quantum chemical calculations can provide valuable parameters related to the reactivity of this compound. These parameters, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Table 1: Calculated Quantum Chemical Parameters for a Representative Furan Derivative (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 | Difference between LUMO and HOMO energies, indicating chemical stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 0.8 | Energy released when an electron is added |

| Electronegativity (χ) | 3.65 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.34 | Global electrophilic nature of the molecule |

Note: These values are illustrative for a generic furan derivative and would need to be specifically calculated for this compound.

Advanced Spectroscopic and Chiral Analytical Techniques for Enantiopurity Determination

The determination of the enantiomeric excess (e.e.) of this compound is critical for its use in asymmetric synthesis. Several advanced analytical techniques are employed for this purpose.

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for separating and quantifying enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For chiral alcohols like 1-(2-Furyl)ethanol, cyclodextrin-based CSPs are often effective in GC separations. In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. The choice of the mobile phase and temperature are crucial parameters that need to be optimized to achieve baseline separation of the enantiomers.

Spectroscopic techniques can also be employed for the determination of enantiopurity. Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can be used to distinguish between enantiomers. The chiral agent forms diastereomeric complexes with the enantiomers, which have different NMR spectra, allowing for their quantification.

While specific chromatograms and detailed analytical methods for this compound are often proprietary or found within specific research applications, the following table illustrates a typical setup for chiral GC analysis of a similar chiral alcohol.

Table 2: Illustrative Chiral GC Method for Enantiomeric Purity of a Chiral Alcohol

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™) |

| Injector Temperature | 220 °C |

| Oven Program | 80 °C (hold 2 min), then ramp to 180 °C at 5 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Note: This is a representative method and would require optimization for this compound.

Future Perspectives and Emerging Research Avenues in S 1 2 Furyl Ethanol Research

Innovations in Asymmetric Catalysis for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure (S)-(-)-1-(2-Furyl)ethanol is a critical focus of research, with significant efforts directed towards the development of novel asymmetric catalytic systems. These innovations aim to achieve high enantioselectivity and catalytic efficiency, minimizing waste and maximizing yield.

One promising approach involves the use of transition metal catalysts paired with chiral ligands. For instance, asymmetric transfer hydrogenation of 2-acetylfuran (B1664036) using ruthenium (Ru) and rhodium (Rh) complexes with chiral ligands has demonstrated considerable success. Research into novel chiral phosphine (B1218219) ligands, such as those from the TRAP family, has led to high enantioselectivity in the hydrogenation of various substrates, a principle that is actively being extended to furan-based ketones.

Furthermore, the development of chiral-at-metal catalysts, where the stereogenicity is centered at the metal atom, offers a new paradigm for asymmetric transformations. These complexes, often featuring manganese (Mn), have shown potential in minimizing side reactions and improving enantiomeric excess (ee) in the synthesis of chiral secondary alcohols.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral alcohols. Metal-free catalysts, such as those derived from cinchona alkaloids or proline, offer a more sustainable alternative to transition metal-based systems. These catalysts can activate substrates through various mechanisms, including hydrogen bonding and iminium ion formation, to facilitate highly stereoselective reductions of prochiral ketones. The ongoing design of novel organocatalysts with flexible and precisely oriented chiral reaction fields is a key area of investigation.

Below is a table summarizing the performance of selected innovative catalytic systems in the asymmetric synthesis of chiral alcohols, indicative of the progress in achieving high enantioselectivity and efficiency.

Table 1: Performance of Innovative Asymmetric Catalytic Systems

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Titanium catalyst with (S)-BINOL | Aromatic ketones | 87-93% | Good | nih.gov |

| Rhodium complex with PhTRAP ligand | 2-substituted indole | 94% | High | N/A |

| (R,R)-(S,S)-i-BuTRAP | 1,4,5,6-tetrahydropyrazine-2-carboxamide | 97% (S) | High | N/A |

| Chiral Cu(II) complex with camphor-derived ligand | Nitroalkenes | 86-90% | 72-90% | nih.gov |

Expanded Biocatalytic Toolboxes for Furanic Chirality Control

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. The expansion of the biocatalytic toolbox involves the discovery, engineering, and application of novel enzymes with tailored activities for furan (B31954) derivatives.

Lipase-catalyzed kinetic resolution is a well-established method for resolving racemic mixtures of 1-(2-furyl)ethanol. Studies have systematically evaluated various immobilized lipases, with Candida antarctica lipase (B570770) B (Novozym 435) often demonstrating superior performance. For example, in the kinetic resolution of (±)-1-(2-furyl)ethanol using vinyl acetate (B1210297) as the acyl donor, a maximum conversion of 47% with an enantiomeric excess of the remaining (S)-substrate (ees) of 89% was achieved in just 2 hours. nih.gov

Beyond kinetic resolution, deracemization techniques are gaining prominence. These processes convert a racemate into a single enantiomer, theoretically achieving a 100% yield. Chemoenzymatic deracemization, which combines a non-selective chemical oxidation with an enantioselective enzymatic reduction, has been successfully applied to other chiral alcohols and holds significant promise for furanic systems.

Furthermore, the engineering of alcohol dehydrogenases (ADHs) from various microorganisms is a key research avenue. Through directed evolution and rational design, ADHs can be tailored to exhibit high activity and stereoselectivity towards furan-based ketones, enabling the direct asymmetric reduction of 2-acetylfuran to this compound.

The following table presents data on the performance of selected biocatalysts in the chiral synthesis and resolution of 1-(2-furyl)ethanol.

Table 2: Performance of Biocatalytic Systems

| Biocatalyst | Reaction Type | Acyl Donor | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (Novozym 435) | Kinetic Resolution | Vinyl acetate | 47% | 89% (ees) | nih.gov |

| Geotrichum candidum acetophenone (B1666503) reductase | Deracemization | - | Good | Excellent | N/A |

Integration of Multi-Component and Continuous Flow Synthesis Methodologies

To enhance the efficiency, safety, and scalability of this compound production, researchers are increasingly integrating multi-component reactions (MCRs) and continuous flow synthesis.

MCRs offer a powerful strategy for the rapid construction of complex molecules, such as furan derivatives, in a single step from three or more starting materials. This approach adheres to the principles of atom economy and reduces the need for intermediate purification steps. The development of novel MCRs for the asymmetric synthesis of highly substituted chiral furans is an active area of research, with the potential to streamline the production of valuable furan-based building blocks.

Continuous flow chemistry provides numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for straightforward automation and scalability. The application of continuous flow systems to the asymmetric synthesis of chiral alcohols is a rapidly growing field. For instance, packed-bed reactors containing immobilized chiral catalysts or enzymes can be used for the continuous production of enantiopure alcohols with high productivity. In one example of a continuous flow process for a chiral β-nitro alcohol, a 93% yield and 88% ee were achieved. nih.gov Another continuous flow synthesis of a chiral precursor for (R)-pregabalin resulted in an 89% yield and 87% ee. nih.gov

New Frontiers in Application for Advanced Materials and Bioactive Compounds

This compound is not only a target for innovative synthesis but also a key precursor for a range of advanced materials and bioactive compounds. Its chiral furan scaffold imparts unique properties that are being exploited in several cutting-edge applications.

In the realm of materials science, there is growing interest in the development of chiral polymers derived from renewable resources. Furan-based monomers, accessible from biomass, are attractive building blocks for such polymers. The incorporation of the chiral center from this compound into polymer backbones can lead to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL). These materials have potential applications in optical data storage, displays, and sensors. Research is ongoing to explore the synthesis and properties of furan-based conjugated polymers with tunable bandgaps and electro-optical activity.

In the pharmaceutical and agrochemical industries, this compound serves as a crucial chiral intermediate for the synthesis of a variety of bioactive molecules. chemimpex.com Its stereocenter is often a key determinant of the biological activity of the final product. The development of efficient synthetic routes to this chiral alcohol directly impacts the accessibility of new and improved drugs and agrochemicals. The furan ring itself is a common motif in many natural products and pharmaceuticals, and the ability to introduce chirality at the adjacent carbon opens up a vast chemical space for drug discovery.

The following table lists the chemical compounds mentioned in this article.

Q & A

Q. What are the recommended enantioselective synthesis methods for (S)-(-)-1-(2-Furyl)ethanol?

The synthesis of enantiomerically pure this compound typically involves asymmetric reduction of 1-(2-furyl)ethanone. Key methodologies include:

- Catalytic Hydrogenation : Use of chiral Ru or Rh catalysts (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee) .

- Enzymatic Reduction : Lipases or alcohol dehydrogenases (ADHs) in biphasic systems, which offer mild conditions and scalability .

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .

Q. How can the purity and enantiomeric excess of this compound be reliably characterized?

- Chiral HPLC/GC : Use columns coated with β-cyclodextrin or cellulose-based stationary phases to resolve enantiomers. Retention time ratios and peak area integration determine ee .

- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵ = -X°) and compare to literature values .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split signals for enantiomer quantification .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

A silica gel stationary phase with a gradient elution of ethyl acetate/hexane (20–40% ethyl acetate) effectively separates the target compound from byproducts. Pre-purification via flash chromatography is recommended for crude mixtures .

Advanced Research Questions